molecular formula C11H13NO3S B148091 N-dihydrofuran-2-ylidene-toluene-4-sulfonamide CAS No. 139059-40-8

N-dihydrofuran-2-ylidene-toluene-4-sulfonamide

Cat. No. B148091
M. Wt: 239.29 g/mol
InChI Key: IKPKKRMXQBKPLD-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dihydrofuran-2-ylidene-toluene-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFTS and is known for its ability to inhibit the activity of certain enzymes in biological systems. In

Scientific Research Applications

DFTS has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.

Mechanism Of Action

The mechanism of action of DFTS involves the formation of a covalent bond between the sulfonamide group of DFTS and the zinc ion at the active site of carbonic anhydrase. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.

Biochemical And Physiological Effects

The inhibition of carbonic anhydrase by DFTS has been shown to have various biochemical and physiological effects. For example, DFTS has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this condition. Additionally, DFTS has been shown to inhibit bone resorption in vitro, suggesting its potential as a treatment for osteoporosis.

Advantages And Limitations For Lab Experiments

One advantage of using DFTS in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using DFTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on DFTS. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DFTS. Additionally, the potential therapeutic applications of DFTS in the treatment of glaucoma, epilepsy, and osteoporosis warrant further investigation. Finally, the use of DFTS as a tool for studying the role of carbonic anhydrase in various physiological processes could lead to a better understanding of the function of this enzyme in health and disease.

Synthesis Methods

The synthesis of DFTS involves the reaction of toluene-4-sulfonyl chloride with dihydrofuran in the presence of a base such as triethylamine. This reaction results in the formation of N-dihydrofuran-2-ylidene-toluene-4-sulfonamide as a white solid with a melting point of approximately 160-162°C.

properties

CAS RN

139059-40-8

Product Name

N-dihydrofuran-2-ylidene-toluene-4-sulfonamide

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11-

InChI Key

IKPKKRMXQBKPLD-QXMHVHEDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2

synonyms

Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI)

Origin of Product

United States

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